2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Overview
Description
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines This compound is characterized by its unique structure, which includes a benzofuran ring fused with a pyrimidine ring, an ethoxyphenyl group, and a thioacetamide moiety
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
- The compound impacts several pathways:
- By inhibiting EZH2, it modulates gene expression patterns. Altered gene expression affects cell cycle progression. Dysregulated genes may influence apoptosis pathways. Genes involved in metastasis are affected .
Pharmacokinetics
- The compound is orally bioavailable and rapidly absorbed. It distributes widely in tissues due to its lipophilicity. It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes. Elimination occurs mainly through urine and feces. High solubility and moderate half-life contribute to good bioavailability .
Result of Action
- Reduced H3K27 methylation affects gene transcription, chromatin structure, and protein interactions. Altered gene expression impacts cell proliferation, differentiation, and survival .
Action Environment
- The compound’s stability and activity may vary with pH. Stability and efficacy can be influenced by temperature fluctuations. Oxidation may affect compound integrity. Exposure to pollutants or other chemicals may alter its effects .
Biochemical Analysis
Biochemical Properties
It is known that similar thieno[3,2-d]pyrimidine derivatives have been synthesized as EZH2 inhibitors, which are involved in antiproliferative activity against various cancer cell lines .
Cellular Effects
In cellular environments, 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide may exhibit significant effects. For instance, similar compounds have shown to affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration .
Molecular Mechanism
Related compounds have been found to inhibit EZH2, a histone-lysine N-methyltransferase enzyme, which plays a crucial role in histone methylation and gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: The initial step involves the synthesis of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Pyrimidine Ring Formation: The benzofuran intermediate is then subjected to conditions that facilitate the formation of the pyrimidine ring. This often involves the use of reagents such as urea or guanidine derivatives.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through electrophilic aromatic substitution reactions, using ethoxybenzene as a starting material.
Thioacetamide Moiety Addition: The final step involves the introduction of the thioacetamide group. This can be achieved through nucleophilic substitution reactions using appropriate thiol and acetamide derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is evaluated for its potential use in industrial processes, including catalysis and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
- 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
- 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Uniqueness
The uniqueness of 2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide lies in its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-3-33-19-14-12-18(13-15-19)30-26(32)25-24(20-9-5-7-11-22(20)34-25)29-27(30)35-16-23(31)28-21-10-6-4-8-17(21)2/h4-15H,3,16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXKUKTXABFCIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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